molecular formula C14H9ClFN3O3S B5137356 2-chloro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide

2-chloro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B5137356
M. Wt: 353.8 g/mol
InChI Key: JQGDFRMOTHSEIB-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide is a synthetic organic compound with the molecular formula C14H9ClFN3O3S. It is characterized by the presence of chloro, fluoro, nitro, and carbamothioyl functional groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 2-chloroacetyl chloride with 4-fluoro-3-nitroaniline in the presence of a base such as triethylamine (Et3N). The reaction proceeds with a high yield of around 80% . The product is then purified using recrystallization techniques to ensure high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production would also require stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Benzamides: Nucleophilic substitution reactions can produce various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
  • 2-chloro-N-(4-fluoro-3-nitrophenyl)benzamide

Uniqueness

2-chloro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3O3S/c15-10-4-2-1-3-9(10)13(20)18-14(23)17-8-5-6-11(16)12(7-8)19(21)22/h1-7H,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGDFRMOTHSEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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